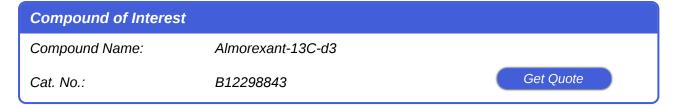


Inter-day and intra-day accuracy and precision for Almorexant quantification

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A Comparative Guide to the Bioanalytical Quantification of Almorexant: Inter-day and Intra-day Performance

Introduction

Almorexant was one of the first dual orexin receptor antagonists (DORAs) developed for the treatment of insomnia.[1][2] Although its development was discontinued, the methodologies for its quantification remain relevant for researchers studying orexin system pharmacology and for the development of new DORAs.[3] This guide provides a detailed comparison of the inter-day and intra-day accuracy and precision for Almorexant quantification, alongside data for other approved DORAs like Suvorexant and Lemborexant, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Accuracy and Precision

The reliability of a bioanalytical method is determined by its accuracy and precision, assessed through intra-day (within a single day) and inter-day (across different days) validation studies.

[4]

Almorexant Quantification Performance

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of Almorexant and its primary metabolites in human plasma. [5] The performance of this method is summarized below.



Parameter	Almorexant	Reference
Inter-day Accuracy	92.1% to 105.2%	
Inter-day Precision (CV%)	≤10.5%	_
Inter-assay Inaccuracy (Study	≤4.7%	_
Inter-assay Precision (Study I)	≤8.3%	-
Inter-assay Inaccuracy (Study II)	≤4.3%	-
Inter-assay Precision (Study II)	≤8.6%	-

Comparative Performance of Other DORAs

For context, the performance of analytical methods for other commercially available DORAs is presented.

Drug	Method	Inter- day/Intra- day Accuracy	Inter- day/Intra- day Precision (RSD%)	Linearity Range	LLOQ	Referenc e
Suvorexant	HPLC-UV	98.00% to 102.00%	Not explicitly stated, but within acceptance criteria	Not specified	Not specified	
Lemborexa nt	UPLC- MS/MS	Within acceptable ranges	Within acceptable ranges	1–300 ng/mL	1.0 ng/mL	

Experimental Protocols



Detailed methodologies are crucial for the replication and adaptation of these quantification methods.

Almorexant Quantification by LC-MS/MS

This method was developed for the quantification of Almorexant and its four primary metabolites (M3, M5, M6, and M8) in human plasma.

- · Sample Preparation:
 - High Calibration Range: Protein precipitation with acetonitrile.
 - Low Calibration Range: Liquid-liquid extraction with ethyl acetate.
- Chromatography:
 - Columns: Eclipse XDB-C18 (2.1mm × 150mm, 3.5μm) and XBridge C18 (2.1mm × 50mm, 3.5μm).
 - Mobile Phase: Mixtures of acetonitrile, methanol, and water containing 1% formic acid.
 - Flow Rate: 400 µL/min.
- Mass Spectrometry:
 - Instrument: Triple stage quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI).
 - Linearity Range: 0.400–100 ng/mL for Almorexant.

Lemborexant Quantification by UPLC-MS/MS

A sensitive and accurate UPLC-MS/MS assay was developed for the quantification of Lemborexant in human plasma.

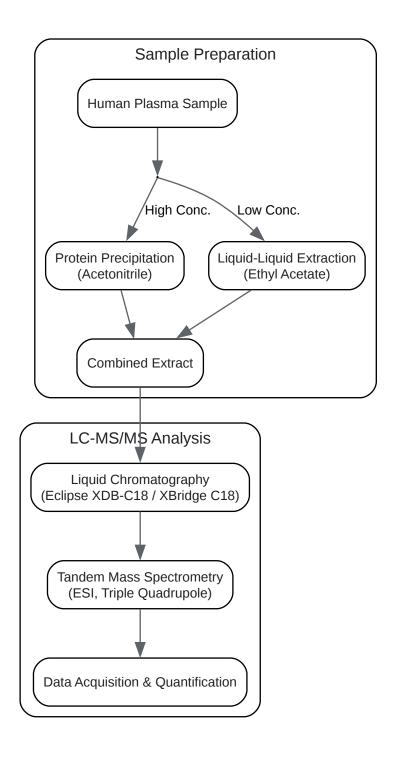
- Sample Preparation: Not detailed in the provided search results.
- Chromatography:



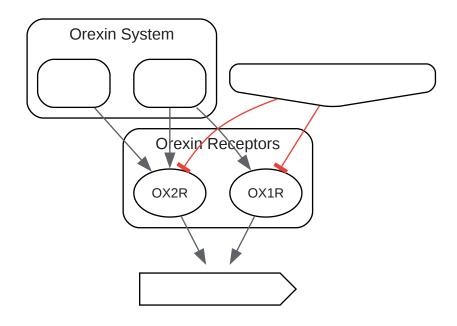
- Column: Acquity UPLC BEH C18 (1.7 μ m, 2.1 × 50 mm).
- o Mobile Phase: Gradient elution with 10 mM ammonium acetate and acetonitrile.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI).
 - o Detection: Multiple Reaction Monitoring (MRM) mode.

Mandatory Visualization Experimental Workflow for Almorexant Quantification









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